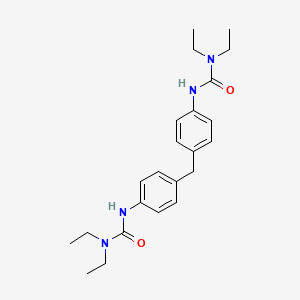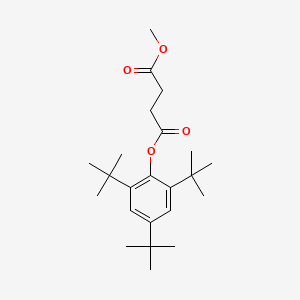
methyl 2,4,6-tri-tert-butylphenyl succinate
Descripción general
Descripción
2,4,6-Tri-tert-butylphenol is a phenol symmetrically substituted with three tert-butyl groups, making it strongly sterically hindered . It’s a readily oxidizable aromatic compound and a weak acid . It oxidizes to give the deep-blue 2,4,6-tri-tert-butylphenoxy radical .
Synthesis Analysis
The preparation of 2,4,6-tri-tert-butylphenol has been studied extensively . As early as 1890, Wilhelm Koenigs described the acid-catalyzed reaction of phenol with isobutylene . Methyl tert-butyl ether is used as the alkylating agent and sulfuric acid as a catalyst . 2,4,6-TTBP is obtained in a yield of 69% .Molecular Structure Analysis
The molecular formula of 2,4,6-Tri-tert-butylphenol is C18H30O . Its average mass is 262.430 Da and its monoisotopic mass is 262.229675 Da .Chemical Reactions Analysis
As an electron-rich aromatic, 2,4,6-tri-tert-butylphenol can be easily oxidized electrochemically . In the alkaline, the phenolate anion formed is first oxidized in a reversible reaction to the phenoxy radical .Physical And Chemical Properties Analysis
2,4,6-Tri-tert-butylphenol is a white solid which dissolves in many organic solvents, but not in aqueous or alcoholic alkaline solutions . The green-blue coloring with iron (III) chloride, which is characteristic for phenols, does not occur in 2,4,6-TTBP . The compound is oxidizable in air but practically non-biodegradable .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-O-methyl 4-O-(2,4,6-tritert-butylphenyl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-21(2,3)15-13-16(22(4,5)6)20(17(14-15)23(7,8)9)27-19(25)12-11-18(24)26-10/h13-14H,11-12H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDABYFJJMAQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)CCC(=O)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-methyl 4-O-(2,4,6-tritert-butylphenyl) butanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



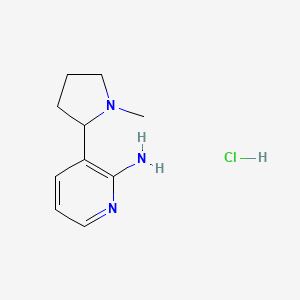
![N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]urea](/img/structure/B3819649.png)

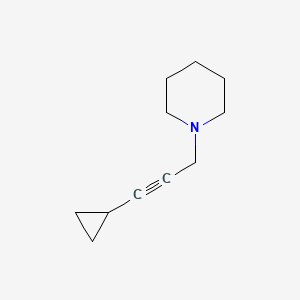
![2,3,3-trichloro-2-propen-1-yl 2-{[(4-fluorophenyl)amino]carbonyl}benzoate](/img/structure/B3819671.png)
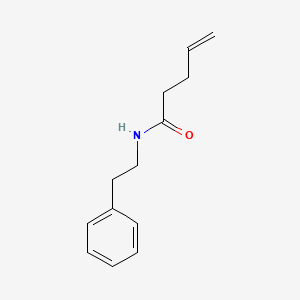
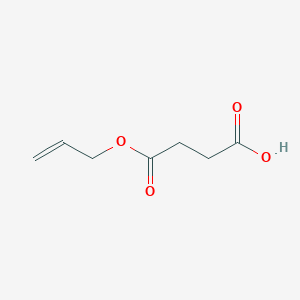
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![(4-fluorobenzyl){[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3819699.png)
![2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
![(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(3-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B3819712.png)
